molecular formula C22H14N4OS B2770082 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide CAS No. 863588-75-4

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2770082
CAS No.: 863588-75-4
M. Wt: 382.44
InChI Key: ZMMWAHWNVZFZLR-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that features a unique structure combining a thiazolo[5,4-b]pyridine moiety with a quinoline carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a thiazole derivative with a pyridine derivative under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for cyclization.

    Coupling with Phenyl Derivative: The thiazolo[5,4-b]pyridine core is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of Quinoline-2-Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and quinoline moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other peroxides.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Halogens, amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and quinoline rings.

    Reduction: Amino derivatives of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases such as cancer and inflammatory disorders.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes and pathways involved in disease progression makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the creation of polymers and other materials with tailored characteristics.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities, such as enzyme inhibition and anti-inflammatory effects.

    Quinoline Carboxamides: Compounds with the quinoline carboxamide group are known for their antimicrobial and anticancer properties.

Uniqueness

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is unique due to its combined structure, which allows it to interact with multiple biological targets simultaneously. This dual functionality enhances its potential as a therapeutic agent and distinguishes it from other compounds with similar individual moieties.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4OS/c27-20(18-12-9-14-4-1-2-5-17(14)25-18)24-16-10-7-15(8-11-16)21-26-19-6-3-13-23-22(19)28-21/h1-13H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMWAHWNVZFZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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